(E)-2-(3-bromopyridin-4-yl)-N,N-dimethylethenamine
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Overview
Description
(E)-2-(3-bromopyridin-4-yl)-N,N-dimethylethenamine is an organic compound that belongs to the class of ethenamines. This compound features a brominated pyridine ring attached to an ethenamine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of Pyridine: : The synthesis begins with the bromination of pyridine to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
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Formation of Ethenamine: : The next step involves the formation of the ethenamine moiety. This can be done by reacting the brominated pyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions to form the desired ethenamine.
Industrial Production Methods
In an industrial setting, the production of (E)-2-(3-bromopyridin-4-yl)-N,N-dimethylethenamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems for precise control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions:
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Oxidation and Reduction: : The ethenamine moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while oxidation and reduction can lead to different ethenamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3-bromopyridin-4-yl)-N,N-dimethylethenamine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in the development of new compounds.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It can be used in the synthesis of drug candidates, particularly those targeting neurological and inflammatory pathways.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a useful compound in various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-2-(3-bromopyridin-4-yl)-N,N-dimethylethenamine involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, while the ethenamine moiety can modulate biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(3-chloropyridin-4-yl)-N,N-dimethylethenamine: Similar structure but with a chlorine atom instead of bromine.
(E)-2-(3-fluoropyridin-4-yl)-N,N-dimethylethenamine: Contains a fluorine atom instead of bromine.
(E)-2-(3-iodopyridin-4-yl)-N,N-dimethylethenamine: Features an iodine atom in place of bromine.
Uniqueness
The presence of the bromine atom in (E)-2-(3-bromopyridin-4-yl)-N,N-dimethylethenamine imparts unique reactivity compared to its halogenated analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
(E)-2-(3-bromopyridin-4-yl)-N,N-dimethylethenamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-12(2)6-4-8-3-5-11-7-9(8)10/h3-7H,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJKEAUSTLSWRY-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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